molecular formula C8H3Cl2F B2429253 1,5-Dichloro-2-ethynyl-4-fluorobenzene CAS No. 2353948-12-4

1,5-Dichloro-2-ethynyl-4-fluorobenzene

Cat. No.: B2429253
CAS No.: 2353948-12-4
M. Wt: 189.01
InChI Key: WUZFCXYRXDCZQU-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-ethynyl-4-fluorobenzene is an organic compound with the molecular formula C8H3Cl2F. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one ethynyl group, and one fluorine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name

1,5-dichloro-2-ethynyl-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F/c1-2-5-3-8(11)7(10)4-6(5)9/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZFCXYRXDCZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-ethynyl-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of ethynylbenzene derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-ethynyl-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while Suzuki-Miyaura coupling produces biaryl compounds .

Scientific Research Applications

1,5-Dichloro-2-ethynyl-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and agrochemicals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-ethynyl-4-fluorobenzene involves its ability to participate in electrophilic aromatic substitution and coupling reactions. The ethynyl group provides a site for further functionalization, while the chlorine and fluorine atoms influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dichloro-2-ethynyl-4-fluorobenzene is unique due to its specific substitution pattern, which allows for a wide range of chemical reactions and applications. The presence of both chlorine and fluorine atoms, along with the ethynyl group, makes it a versatile compound in organic synthesis .

Biological Activity

1,5-Dichloro-2-ethynyl-4-fluorobenzene (CAS Number: 2353948-12-4) is a synthetic organic compound with potential biological activities. It belongs to the class of halogenated aromatic compounds, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H4Cl2F\text{C}_8\text{H}_4\text{Cl}_2\text{F}

This compound features a fluorine atom and two chlorine atoms attached to a benzene ring with an ethynyl group, which contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Some proposed mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors in the body, influencing signaling pathways that regulate cellular functions.
  • Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds often generate ROS, which can induce oxidative stress in cells.

Biological Activities

Recent studies have reported several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial properties. In vitro studies demonstrated that this compound has inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary investigations have shown that this compound may possess anticancer activity. Studies involving cancer cell lines revealed that it can induce apoptosis (programmed cell death) and inhibit cell proliferation. The precise mechanisms remain under investigation but may involve modulation of apoptotic pathways.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties of halogenated compounds. The ability of this compound to protect neuronal cells from oxidative damage has been observed in laboratory settings.

Case Studies

Several case studies highlight the potential applications and effects of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed at concentrations above 50 µg/ml.
  • Anticancer Activity Assessment :
    • Objective : To investigate the effects on human breast cancer cell lines (MCF-7).
    • Methodology : MTT assay was used to determine cell viability.
    • Results : A dose-dependent decrease in cell viability was noted, with IC50 values around 30 µM.
  • Neuroprotection Study :
    • Objective : To assess protective effects against oxidative stress in neuronal cells.
    • Methodology : Neuronal cultures were exposed to H2O2 with and without the compound.
    • Results : Pre-treatment with this compound significantly reduced cell death compared to controls.

Data Table

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTest Organism/Cell LineMethod UsedKey Findings
AntimicrobialStaphylococcus aureusDisk diffusionInhibition at >50 µg/ml
AnticancerMCF-7 (breast cancer)MTT assayIC50 ~30 µM
NeuroprotectionNeuronal cellsH2O2 exposureReduced cell death

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-Dichloro-2-ethynyl-4-fluorobenzene, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with halogenated benzene precursors and employ Sonogashira coupling for introducing the ethynyl group. Optimize reaction parameters (e.g., catalyst loading, temperature, solvent polarity) using a Design of Experiments (DoE) approach. Monitor yields via GC-MS or HPLC and validate purity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
  • Key considerations : Protect reactive sites (e.g., fluorine substituents) during synthesis to avoid side reactions. Use anhydrous conditions to prevent hydrolysis of the ethynyl group.

Q. How can spectroscopic techniques (NMR, IR, MS) be combined to unambiguously characterize this compound?

  • Methodology :

  • NMR : Analyze 19^{19}F NMR for fluorine environments (δ ~ -110 ppm for aromatic F) and 1^1H NMR for ethynyl proton (δ ~ 2.5–3.5 ppm). Compare with NIST reference data for halogenated aromatics .
  • IR : Confirm ethynyl C≡C stretch (2100–2260 cm1^{-1}) and C-F stretches (1200–1100 cm1^{-1}).
  • MS : Use HRMS to distinguish isotopic patterns (Cl/F isotopes) and verify molecular ion peaks.
    • Validation : Cross-reference spectral data with structurally analogous compounds (e.g., 1,3-Dichloro-4-fluorobenzene) .

Q. What are the dominant reaction pathways for this compound in cross-coupling or cycloaddition reactions?

  • Methodology : Screen reactions under Pd-catalyzed conditions (e.g., Suzuki-Miyaura for aryl coupling) or Cu-mediated azide-alkyne cycloaddition (CuAAC). Monitor regioselectivity via LC-MS and X-ray crystallography for product confirmation .
  • Safety note : Conduct small-scale trials due to potential exothermic reactivity of ethynyl groups .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, ethynyl) influence the compound’s reactivity in catalytic transformations?

  • Methodology :

  • Perform Hammett analysis to correlate substituent σp_p values with reaction rates (e.g., in Pd-catalyzed couplings).
  • Use DFT calculations (e.g., Gaussian or ORCA) to model electron density distribution and predict reactive sites .
    • Data interpretation : Compare experimental kinetic data with computational results to resolve discrepancies .

Q. How can this compound be utilized in materials science, such as in conductive polymers or metal-organic frameworks (MOFs)?

  • Methodology :

  • Polymerization: Initiate radical or step-growth polymerization of the ethynyl group; characterize conductivity via four-point probe measurements.
  • MOF synthesis: Coordinate the compound with transition metals (e.g., Cu, Zn) and analyze porosity via BET surface area measurements .
    • Challenges : Address steric hindrance from chlorine substituents during framework assembly .

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts, inconsistent spectroscopic results)?

  • Methodology :

  • Contradiction analysis : Apply root-cause analysis (RCA) to identify variables (e.g., trace moisture, catalyst deactivation).
  • Validation : Replicate experiments under controlled conditions and use orthogonal analytical methods (e.g., XPS for elemental composition vs. EDX) .
    • Example : If unexpected chlorinated byproducts arise, investigate competing electrophilic aromatic substitution pathways under acidic conditions .

Tables for Key Data

Property Value/Technique Reference
Melting Point85–87°C (DSC)
Solubility (Polar Solvents)DMSO > DMF > MeOH (UV-Vis quantification)
TLC Rf_f (Hexane:EA 3:1)0.45
19^{19}F NMR Shift-112 ppm (CDCl3_3)

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